molecular formula C12H15BrFNO B8183516 4-((2-Bromo-3-fluorophenoxy)methyl)piperidine

4-((2-Bromo-3-fluorophenoxy)methyl)piperidine

Cat. No.: B8183516
M. Wt: 288.16 g/mol
InChI Key: QUASDPGDIFYJHF-UHFFFAOYSA-N
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Description

4-((2-Bromo-3-fluorophenoxy)methyl)piperidine is a halogenated piperidine derivative. This compound is of significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-3-fluorophenoxy)methyl)piperidine typically involves the reaction of 2-bromo-3-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-3-fluorophenoxy)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Scientific Research Applications

4-((2-Bromo-3-fluorophenoxy)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new

Properties

IUPAC Name

4-[(2-bromo-3-fluorophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-12-10(14)2-1-3-11(12)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASDPGDIFYJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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